molecular formula C13H11Cl2N3O B5268493 1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea

1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea

Cat. No.: B5268493
M. Wt: 296.15 g/mol
InChI Key: AFLXYVVVUICPGJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea typically involves the reaction of 3-chloro-2-methyl aniline with 5-chloropyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(3-Chloro-2-methyl-phenyl)-3-(5-chloropyridin-2-yl)-urea is unique due to its specific substitution pattern on the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups can enhance its lipophilicity and binding affinity to molecular targets.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(5-chloropyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-10(15)3-2-4-11(8)17-13(19)18-12-6-5-9(14)7-16-12/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXYVVVUICPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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